6-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Description
The exact mass of the compound this compound is 346.16544261 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-12-22-23-18-17(20-5-7-25(12)18)26-6-4-14-10-24(11-15(14)26)16-3-2-13(8-19)9-21-16/h2-3,5,7,9,14-15H,4,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJPTSKKKYGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Azepane Ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's conformational flexibility and receptor binding.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, known for its role in enhancing pharmacological properties.
- Pyrimidine Derivative : This component contributes to the compound's ability to interact with various biological targets.
The molecular formula is , indicating a complex arrangement of heteroatoms that facilitate diverse chemical interactions.
The biological activity of 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest potential applications in:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It demonstrated significant activity against various cancer cell lines, with IC50 values indicating potent efficacy.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Interaction Studies
Interaction studies have utilized various techniques to assess binding affinities and mechanisms:
| Technique | Description |
|---|---|
| Surface Plasmon Resonance | Measures binding kinetics between the compound and target proteins. |
| Molecular Docking Studies | Predicts binding modes and affinities based on structural data. |
| Cell Viability Assays | Evaluates the effect of the compound on cancer cell survival. |
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : In a study involving human lung cancer cells (A549), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM compared to control groups. This suggests a strong potential for further development as an anticancer agent.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), demonstrating its anti-inflammatory potential.
Comparative Analysis with Related Compounds
The uniqueness of 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Azepan-1-yl)-4-chlorophthalazine | Contains azepane but different aromatic groups | Moderate anticancer activity |
| 6-(Dimethylamino)pyrimidin-4(3H)-one | Similar pyrimidine base without piperazine linkage | Limited anti-inflammatory effects |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups present in 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
